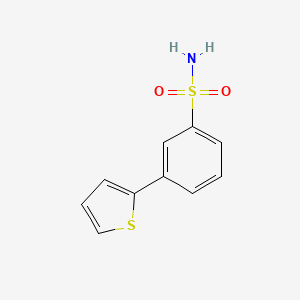![molecular formula C10H7N3S B10797592 4-Pyrrol-1-ylthieno[3,2-d]pyrimidine](/img/structure/B10797592.png)
4-Pyrrol-1-ylthieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-472 involves the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields of around 50% .
Industrial Production Methods
While specific industrial production methods for OSM-S-472 are not detailed, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of boronic acids and other readily available reagents makes the synthesis of OSM-S-472 feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
OSM-S-472 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving halogenated intermediates, are common in the synthesis of OSM-S-472.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenated intermediates are often used in substitution reactions, with reagents like ammonium hydroxide for introducing amine groups.
Major Products Formed
The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance their biological activity .
Scientific Research Applications
OSM-S-472 has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other aminothienopyrimidine derivatives.
Biology: It has been studied for its potential to inhibit the growth of malaria parasites.
Medicine: OSM-S-472 is being explored as a potential antimalarial drug.
Industry: The compound’s synthesis and modification are of interest for developing new pharmaceuticals.
Mechanism of Action
The exact mechanism of action of OSM-S-472 is not fully understood, but it is believed to involve the inhibition of key enzymes in the malaria parasite. The compound may target multiple pathways, leading to the disruption of the parasite’s life cycle .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series, which has been studied for its antimalarial activity.
TCMDC 132385: A related compound with a similar structure but different functional groups.
Uniqueness
OSM-S-472 is unique due to its specific functional groups and the synthetic route used to produce it. The compound’s structure allows for various modifications, making it a versatile building block for developing new antimalarial drugs .
Properties
Molecular Formula |
C10H7N3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-pyrrol-1-ylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H7N3S/c1-2-5-13(4-1)10-9-8(3-6-14-9)11-7-12-10/h1-7H |
InChI Key |
DLNLHPAEWKPAQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC3=C2SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Difluoromethoxy)phenyl]-5-(2-piperazin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797510.png)
![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N-methylcyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10797515.png)
![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylcyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10797524.png)

![1-[3-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine](/img/structure/B10797529.png)
![N-[(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B10797537.png)

![ethyl 4-(2,5-dimethyl-3-{(Z)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B10797551.png)
![4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B10797552.png)
![4-(2,5-Dimethylpyrrol-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10797556.png)
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B10797563.png)
![4-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797565.png)
![N-(4-chlorophenyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10797566.png)
![4-Thiomorpholin-4-ylthieno[3,2-d]pyrimidine](/img/structure/B10797576.png)
